molecular formula C5H11NO2 B1600003 L-Valine-1-13C CAS No. 81201-85-6

L-Valine-1-13C

Cat. No.: B1600003
CAS No.: 81201-85-6
M. Wt: 118.14 g/mol
InChI Key: KZSNJWFQEVHDMF-TXZHAAMZSA-N
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Description

L-Valine-1-13C: is a stable isotope-labeled compound of L-Valine, an essential amino acid. The “1-13C” designation indicates that the carbon atom at the first position in the valine molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

L-Valine-1-13C is a stable isotope-labeled form of L-Valine . L-Valine is one of the 20 proteinogenic amino acids and is an essential amino acid . This means that it cannot be synthesized by the body and must be obtained through the diet. It plays a crucial role in numerous biological processes, including protein synthesis and cellular function .

Mode of Action

The mode of action of this compound is similar to that of L-Valine. It participates in various metabolic processes, including the synthesis of proteins. The 13C label allows for the tracking of the compound’s metabolic pathways, providing valuable information about its interactions with its targets .

Biochemical Pathways

This compound, like L-Valine, is involved in several biochemical pathways. It is a part of the branched-chain amino acids (BCAAs) pathway, which also includes leucine and isoleucine . These amino acids are key components of human and animal nutrition and have a wide range of industrial applications . The key enzyme Acetohydroxyacid synthase (AHAS) catalyzes the condensation of two pyruvates to yield 2-acetolactate, leading to the biosynthesis of L-valine .

Pharmacokinetics

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of this compound’s action is the production of proteins and other biomolecules in the body. As an essential amino acid, L-Valine is a building block for proteins and plays a critical role in various physiological processes .

Action Environment

The action environment of this compound is primarily the cellular environment where protein synthesis and other metabolic processes occur. Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Valine-1-13C can be synthesized through several methods. One common approach involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of valine. This can be achieved using microbial fermentation processes where the microorganisms are fed with carbon-13 labeled substrates. The labeled valine is then extracted and purified.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. Microorganisms such as Escherichia coli or Corynebacterium glutamicum are genetically engineered to enhance the production of valine. These microorganisms are cultured in bioreactors with carbon-13 labeled substrates, and the valine produced is subsequently isolated and purified.

Chemical Reactions Analysis

Types of Reactions: L-Valine-1-13C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce keto acids.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: The amino group in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Produces keto acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted valine derivatives.

Scientific Research Applications

L-Valine-1-13C has a wide range of applications in scientific research:

    Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the metabolic pathways of valine.

    Medicine: Utilized in research on protein synthesis and muscle metabolism.

    Industry: Used in the production of labeled compounds for pharmaceutical research and development.

Comparison with Similar Compounds

  • L-Leucine-1-13C
  • L-Isoleucine-1-13C
  • DL-Valine-1-13C

Comparison: this compound is unique due to its specific labeling at the first carbon position, which provides distinct advantages in NMR spectroscopy and metabolic studies. Compared to L-Leucine-1-13C and L-Isoleucine-1-13C, this compound has a different side chain structure, which affects its metabolic pathways and incorporation into proteins. This makes it particularly useful for studying specific aspects of valine metabolism and protein synthesis.

Properties

IUPAC Name

(2S)-2-amino-3-methyl(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-TXZHAAMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453298
Record name L-Valine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81201-85-6
Record name L-Valine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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